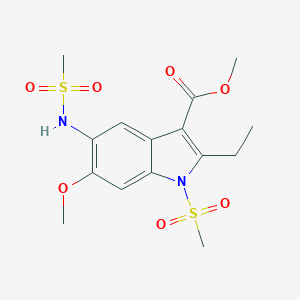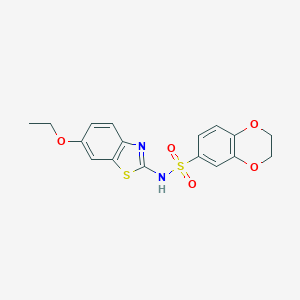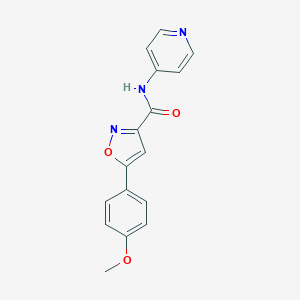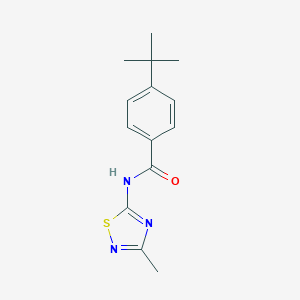
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as A-769662, is a chemical compound that has gained attention in scientific research due to its potential as an activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation.
作用機序
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allow for phosphorylation and activation of the α-subunit. Activated AMPK then promotes the uptake and utilization of glucose and fatty acids, while inhibiting the synthesis of new glucose and fatty acids. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide also induces autophagy by activating the ULK1 complex, which initiates the formation of autophagosomes.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism and autophagy, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been found to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression.
実験室実験の利点と制限
One advantage of using 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its specificity for AMPK activation, compared to other AMPK activators that may also activate other kinases. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to be effective in vivo, making it a useful tool for studying the physiological effects of AMPK activation. However, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments. Additionally, the potential for off-target effects and toxicity of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide should be carefully considered in experimental design.
将来の方向性
There are several potential future directions for research on 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. Another area of focus is investigating the potential of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide as a therapy for metabolic and neurodegenerative diseases, as well as cancer. Additionally, the role of AMPK in aging and lifespan has been an area of increasing interest, and 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide may be a useful tool for studying this relationship. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, as well as its potential for clinical use.
合成法
The synthesis of 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 3,5-dichloro-4-ethoxybenzoyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by reaction with sodium cyanoborohydride to yield the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been widely used in scientific research to investigate the role of AMPK in various physiological and pathological conditions. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, suggesting its potential as a therapeutic agent for type 2 diabetes. 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to induce autophagy, a process that clears damaged organelles and proteins from cells, and may have implications for the treatment of neurodegenerative diseases. Additionally, 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its anti-inflammatory effects and its potential as a cancer therapy.
特性
製品名 |
3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
分子式 |
C14H15Cl2N3O2S |
分子量 |
360.3 g/mol |
IUPAC名 |
3,5-dichloro-4-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-4-21-11-9(15)5-8(6-10(11)16)12(20)17-14-19-18-13(22-14)7(2)3/h5-7H,4H2,1-3H3,(H,17,19,20) |
InChIキー |
XYXJDYXJFMWJDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)

![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)



![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)